1-Bromo-2,3-difluorobenzene
Overview
Description
1-Bromo-2,3-difluorobenzene is a halogenated organic compound with the molecular formula C6H3BrF2. It is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical and physical properties .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where this compound can be used as a key intermediate .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.
Biochemical Analysis
Biochemical Properties
1-Bromo-2,3-difluorobenzene plays a role in biochemical reactions, particularly in the synthesis of other chemical compounds. It has been reported that microbial oxidation of this compound by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)) has been observed . This interaction suggests that this compound can be metabolized by certain bacteria, leading to the formation of other chemical products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules. The compound’s structure allows it to participate in various chemical reactions, including halogenation and dehydrohalogenation . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the activity of enzymes and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a boiling point of 186-188°C and a melting point of -3°C Over time, this compound may undergo degradation, which can affect its long-term effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by certain bacteria, leading to the formation of other chemical products . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.
Preparation Methods
1-Bromo-2,3-difluorobenzene can be synthesized through several methods:
Halogenation of 2,3-difluorotoluene: This method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide.
Bromination of 2,3-difluorobenzaldehyde: This method involves the bromination of 2,3-difluorobenzaldehyde to produce this compound.
Suzuki-Miyaura coupling reaction: This method involves the coupling of 2,3-difluorobromobenzene with arylboronic acid.
Chemical Reactions Analysis
1-Bromo-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction reactions: The compound can be reduced to form difluorobenzene derivatives.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS), AIBN, benzoyl peroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2,3-difluorobenzene has several scientific research applications:
Pharmaceuticals: It is used as a key intermediate in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics.
Agrochemicals: The compound is used in the synthesis of herbicides, insecticides, and fungicides.
Materials science: It is used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
1-Bromo-2,3-difluorobenzene can be compared with other halogenated benzenes such as:
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
These compounds share similar halogenation patterns but differ in the positions of the halogen atoms on the benzene ring, which affects their reactivity and applications. The unique combination of bromine and fluorine atoms in this compound makes it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
1-bromo-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWASUTWAFKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369814 | |
Record name | 1-Bromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38573-88-5 | |
Record name | 1-Bromo-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?
A1: The research demonstrates that this compound undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.
Q2: What is the significance of the regioselectivity observed in reactions with this compound?
A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of this compound, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.
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